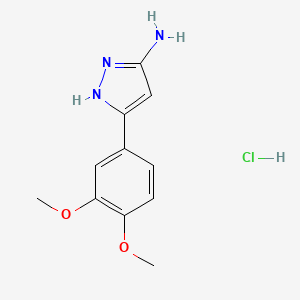

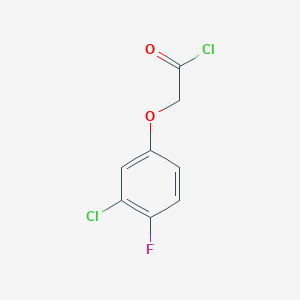

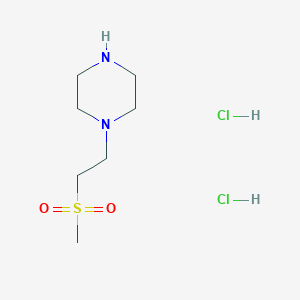

![molecular formula C28H28N2O2 B1356633 5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione CAS No. 99762-80-8](/img/structure/B1356633.png)

5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone” is similar to the one you’re asking about . Another related compound is “7,14-Dithioketo-5,7,12,14-tetrahydroquinolino-[2,3-b]-acridine (DTQ)”, which is a thionated derivative of quinacridone (QA) known as a red pigment .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Organic Electronic Device Applications

“N,N’-Dibutylquinacridone” is a novel class of commercially available quinacridones for organic electronics . These molecules have been studied for their optical and charge transport properties, infrared-active vibrations (FTIR), electrochemical reduction and oxidation properties, thin film forming and processability, and finally performance in organic field effect transistor devices .

Role of Substitution in Charge Transport Properties

The substitution plays a critical role in the charge transport properties of “N,N’-Dibutylquinacridone”. It has been found that methyl substituted amine is the most favorable, followed by di-phenyl and finally di-butyl .

Use in Flexible Electronics

Organic electronics based on carbon enable the fabrication of extremely flexible, highly conformable and even imperceptible electronic devices . “N,N’-Dibutylquinacridone” could potentially be used in these applications due to its properties.

Potential Use in Bioelectronic Components

There is potential for “N,N’-Dibutylquinacridone” to be used in bioelectronic components for sports and recreation, as well as in imperceptible electronic platforms for surgical and diagnostic implants .

Use in Organic Light-Emitting Diode (OLED) Materials

“N,N’-Dibutylquinacridone” has been mentioned in the context of Organic Light-Emitting Diode (OLED) materials . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Use in Synthesis of High Yield, Low Cost Materials

“N,N’-Dibutylquinacridone” is easy to synthesize in high yield at low cost . This makes it very appealing for the development of sustainable organic electronic devices and integrated sensors .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5,12-dibutylquinolino[2,3-b]acridine-7,14-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O2/c1-3-5-15-29-23-13-9-7-11-19(23)27(31)21-18-26-22(17-25(21)29)28(32)20-12-8-10-14-24(20)30(26)16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFHGRHNRNCMHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione | |

Q & A

Q1: What makes N,N'-Dibutylquinacridone a good photoinitiator for polymerization reactions, and how does its performance compare to other photoinitiators?

A1: DBQA exhibits excellent panchromatic properties, meaning it can efficiently absorb light and initiate polymerization reactions across a broad range of wavelengths, including violet, blue, green, and yellow light. [] This versatility makes it suitable for various light sources, such as LEDs and laser diodes.

Q2: What are the potential applications of N,N'-Dibutylquinacridone in material science based on its photoinitiation properties?

A2: The research highlights DBQA's effectiveness in polymerizing multifunctional monomers, achieving high conversion rates for both epoxides and acrylates. [] This ability opens doors to numerous applications, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

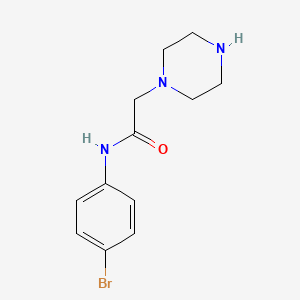

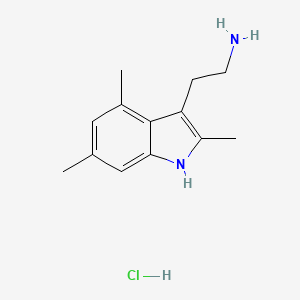

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)

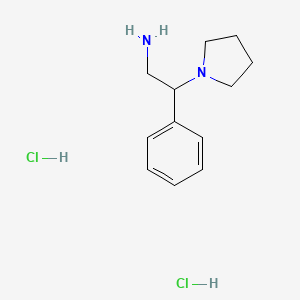

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)